3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione - 850914-29-3

3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

Catalog Number: EVT-3144841
CAS Number: 850914-29-3
Molecular Formula: C20H24N10O2S
Molecular Weight: 468.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin

Compound Description: Linagliptin, also known as (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is an FDA-approved dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. [, , , , , , , , , , ] It works by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion and improve glycemic control. [, , ]

Relevance: Linagliptin shares the core purine-2,6-dione structure with 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. Both compounds also feature substitutions at the 7 and 8 positions of the purine ring. The variations lie in the specific substituents at these positions. [, , , , , , , , , , ]

Sitagliptin

Compound Description: Sitagliptin, chemically known as (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is another FDA-approved DPP-4 inhibitor used in the management of type 2 diabetes. [, ] Similar to linagliptin, sitagliptin enhances the action of incretin hormones to regulate blood sugar levels. [, ]

Relevance: While sitagliptin does not share the same core structure as 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione, it is included as a related compound due to its classification as a DPP-4 inhibitor. The provided research indicates a potential interest in exploring various chemical scaffolds for DPP-4 inhibition. [, ]

Alogliptin

Compound Description: Alogliptin, with the IUPAC name 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is also an FDA-approved DPP-4 inhibitor, highlighting the significance of this target in diabetes treatment. [, ]

Relevance: Similar to sitagliptin, alogliptin's relationship to 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione stems from its membership in the DPP-4 inhibitor class. The different structures of these inhibitors demonstrate the diverse chemical approaches to targeting DPP-4. [, ]

Vildagliptin

Compound Description: Vildagliptin is yet another DPP-4 inhibitor, further emphasizing the importance of this enzyme as a therapeutic target in type 2 diabetes management. [, , ]

Relevance: Vildagliptin's inclusion as a related compound to 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is based on its activity as a DPP-4 inhibitor. This signifies the ongoing exploration of different chemical structures for developing novel DPP-4 inhibitors. [, , ]

Saxagliptin

Compound Description: Saxagliptin is another FDA-approved DPP-4 inhibitor, further solidifying the role of DPP-4 inhibition in the treatment of type 2 diabetes. [, , ]

Relevance: Similar to the other DPP-4 inhibitors mentioned, saxagliptin is considered related to 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione due to their shared therapeutic target. The inclusion of saxagliptin indicates a comprehensive exploration of various DPP-4 inhibitors in the research. [, , ]

(R)-8-(3-hydroxypiperidine- -yl)-7-(but-2-yn-1-yl)-1-((5-fluorobenzo[d]thiazol-2-yl)methyl)-3-methyl- H-purine-2, 6 (3H, 7H)-dione

Compound Description: This compound is a metabolite of yogliptin, another DPP-4 inhibitor under investigation. []

Relevance: It shares a significant structural resemblance with 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione, particularly in the purine-2,6-dione core, the but-2-yn-1-yl substituent at the 7 position, and the substituted piperidine ring at the 8 position. The differences lie in the specific piperidine substitution (hydroxy vs. methylpiperazine) and the substituent on the 1 position of the purine ring. []

8-[3-(4-chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione

Compound Description: This compound is a potent and selective A2B adenosine receptor antagonist. []

Relevance: It shares the core purine-2,6-dione structure with 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione and possesses a substituted pyrazole ring at the 8 position. Although the overall structures differ significantly due to different substituents on the pyrazole ring and the lack of a 7-position substituent in the A2B antagonist, the presence of the shared purine-2,6-dione core and 8-position pyrazole highlights a potential common starting point in their synthetic pathways. []

8-(3-hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine

Compound Description: This derivative exhibits high affinity for the A2B adenosine receptor with good selectivity over other adenosine receptor subtypes. []

Relevance: Similar to the previous A2B antagonist, 8-(3-hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine shares the purine-2,6-dione core (xanthine is another name for purine-2,6-dione) and a substituted pyrazole at the 8 position with 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. Despite variations in the substituents on the pyrazole ring and the absence of a 7-position substituent, the shared structural elements suggest potential commonalities in their chemical synthesis. []

2-(3,4-dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide

Compound Description: Also known as MRE2028F20, this compound acts as a potent and selective human A2B adenosine receptor antagonist. []

Relevance: Similar to previous compounds, this antagonist exhibits the core purine-2,6-dione structure and a substituted pyrazole ring at the 8 position, reminiscent of 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. While the specific substituents on the pyrazole ring and the lack of a 7-position substituent distinguish it from the main compound, the shared structural features point towards potential similarities in their chemical synthesis. []

N-benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide

Compound Description: Designated as MRE2029F20, this compound is a highly potent and selective A2B adenosine receptor antagonist. [, ]

N-(3,4-dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide

Compound Description: Identified as MRE2030F20, this compound exhibits high affinity for the A2B adenosine receptor and excellent selectivity against other adenosine receptor subtypes. []

Relevance: This antagonist, like several others listed, shares the purine-2,6-dione core and a substituted pyrazole ring at the 8 position with 3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione. The key distinctions are the specific pyrazole ring substituents and the absence of a 7-position substituent in this A2B antagonist. Nonetheless, the common structural elements suggest a potential shared starting point in their synthetic pathways. []

Properties

CAS Number

850914-29-3

Product Name

3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

IUPAC Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

Molecular Formula

C20H24N10O2S

Molecular Weight

468.54

InChI

InChI=1S/C20H24N10O2S/c1-26-8-10-28(11-9-26)18-21-16-15(17(31)22-19(32)27(16)2)29(18)12-13-33-20-23-24-25-30(20)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,22,31,32)

InChI Key

SRFXEPHHLXKXSC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)NC(=O)N3C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.